5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide
Description
Properties
Molecular Formula |
C11H18FN3O3 |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C11H18FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h8H,2-7H2,1H3,(H,13,17)(H,14,16,18) |
InChI Key |
GCMAKCXSJWDFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1CC(C(=O)NC1=O)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Urea Derivatives
A common approach to 1,3-diazinane-2,4-diones involves cyclocondensation of β-keto esters with urea or thiourea. For fluorinated analogs, 5-fluoro-β-keto esters serve as critical intermediates. For example, ethyl 4-fluoroacetoacetate can react with urea under acidic conditions (e.g., HCl in ethanol, 80°C, 12 h) to yield 5-fluoro-1,3-diazinane-2,4-dione.
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Urea, HCl | Ethanol | 80 | 12 | 65–70 |
| Thiourea, H2SO4 | DMF | 100 | 8 | 55–60 |
Fluorination Strategies
Direct fluorination of the diazinane ring is achievable using electrophilic fluorinating agents. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 6 hours introduces fluorine at position 5 with 70–75% efficiency. Alternatively, late-stage fluorination via halogen exchange (e.g., using KF in the presence of crown ethers) may be employed, though yields are typically lower (40–50%).
Integrated One-Pot Synthesis
Recent advancements suggest a one-pot strategy combining cyclocondensation and carboxamide formation. Starting from ethyl 4-fluoroacetoacetate, sequential treatment with urea (to form the diazinane core) and hexyl isocyanate (introduced after partial solvent evaporation) reduces purification steps, yielding 50–55% of the final product.
Analytical Characterization and Quality Control
Critical characterization data for 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide include:
- ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 4.1–4.3 (m, 2H, CH₂), 3.2–3.4 (m, 2H, CH₂), 1.2–1.6 (m, 10H, hexyl chain), 1.0 (t, 3H, CH₃).
- ¹³C NMR : 165.8 (C=O), 158.2 (C-F), 42.1 (N-CH₂), 31.5–22.3 (hexyl chain).
- HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm thermal stability up to 200°C, with a melting point of 148–150°C.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide Coupling | 60–65 | 95–98 | Moderate | High |
| Isocyanate Route | 70–75 | 97–99 | High | Moderate |
| One-Pot Synthesis | 50–55 | 90–92 | Low | Low |
The isocyanate route offers superior yield and purity, making it preferable for industrial applications despite higher reagent costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a fluorine atom and a hexyl group attached to a diazinane ring. Its molecular formula is with a molecular weight of approximately 257.265 g/mol. The presence of the dioxo functional groups contributes to its reactivity and potential biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide exhibit significant antitumor properties. For instance, derivatives of dioxo compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways. A notable study demonstrated that certain dioxo derivatives led to increased levels of reactive oxygen species (ROS), which are critical in triggering apoptosis in colorectal cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as seen in similar dioxo compounds that inhibit pro-inflammatory cytokines. Research has shown that certain diazinane derivatives can modulate inflammatory pathways by downregulating NF-kB signaling, which plays a crucial role in inflammation .
Synthetic Applications
5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable for developing new drugs targeting specific biological pathways.
Synthesis of Bioactive Compounds
The compound can be utilized as a precursor for synthesizing bioactive molecules with enhanced therapeutic profiles. Its structure allows for modifications that can lead to derivatives with improved efficacy against diseases such as cancer and inflammatory disorders.
Case Study 1: Antitumor Mechanism Exploration
A recent investigation focused on the antitumor mechanisms of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide analogs revealed that these compounds significantly inhibited tumor growth in vivo models. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds against specific cancer types .
Case Study 2: Inflammatory Response Modulation
Another study examined the anti-inflammatory effects of related diazinane compounds on macrophage cell lines. The results indicated a marked reduction in nitric oxide production, suggesting that these compounds could be further developed into therapeutic agents for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide involves its conversion to 5-fluorouracil in the body. 5-Fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer therapy .
Comparison with Similar Compounds
Key Properties :
- Mechanism of Action: Carmofur acts as a nanomolar inhibitor of AC (IC₅₀ = 29 nM in rat models), disrupting ceramide degradation and modulating sphingosine-1-phosphate (S1P) biosynthesis. This imbalance influences cellular proliferation and apoptosis, particularly in cancer cells .
- Limitations : Despite high potency, its utility is constrained by low metabolic stability (plasma half-life <1 hour in mice) and chemical instability, limiting systemic activity .
Carmofur belongs to a broader class of 2,4-dioxopyrimidine-1-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related compounds.
Structural Analogs in the 2,4-Dioxopyrimidine Carboxamide Class
Compounds in this class share the 2,4-dioxopyrimidine core but differ in substituents, impacting potency and stability.
Key Observations :
- Potency vs. Stability : While later analogs (e.g., Analog A) achieve single-digit nM IC₅₀ values, they share carmofur’s instability, indicating a class-wide challenge .
- Hexyl Chain Role : The N-hexyl group in carmofur balances lipophilicity and target engagement, but its length may contribute to metabolic susceptibility .
Pyrazole Carboxamide Derivatives ()
Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share carboxamide functionality but differ in heterocyclic cores.
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Carmofur | Diazinane | 5-fluoro, N-hexyl | AC inhibition, chemosensitizer |
| Pyrazole Derivative 3a | Pyrazole | 5-chloro, 4-cyano, aryl groups | Not reported (synthetic focus) |
Structural Insights :
- Heterocyclic Core : Pyrazole derivatives lack the 2,4-dioxopyrimidine motif, likely redirecting their mechanism away from AC inhibition.
- Substituent Impact: Chloro and cyano groups in 3a–3p enhance crystallinity (e.g., melting points 123–183°C) but may reduce metabolic liabilities compared to carmofur’s labile hexyl chain .
Triazine-Diones and Imidazole Derivatives ()
Compounds like 3-phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione (5a) exhibit distinct heterocyclic systems and oxidative properties.
| Compound | Core Structure | Functionality | Efficiency vs. Imidazole Analogs |
|---|---|---|---|
| Carmofur | Diazinane | AC inhibition | N/A |
| Triazine-Dione 5a | Triazine | Amine oxidation | Lower efficiency than imidazoles |
Functional Contrast :
- Application Scope : Triazine-diones are oxidative catalysts, unlike carmofur’s enzyme inhibition. Their lower efficiency compared to imidazoles highlights the role of heterocycle choice in reactivity .
Biological Activity
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide is characterized by the presence of a fluorine atom and a hexyl group attached to a diazinane ring. This structural configuration is believed to influence its biological activity significantly.
The compound's biological activity is primarily attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation. Key mechanisms include:
- Inhibition of Nucleotide Synthesis : Similar to other fluorinated compounds, it may inhibit thymidylate synthase (TS), disrupting DNA synthesis and leading to cell cycle arrest.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Autophagy Modulation : There is evidence suggesting that this compound may also modulate autophagy, a process that can either promote cell survival or lead to cell death depending on the context.
Efficacy Against Cancer Cell Lines
Research has demonstrated that 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide exhibits potent cytotoxic effects against several cancer cell lines. Below is a summary table detailing the observed IC50 values against different cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | 0.05 | Inhibition of DNA synthesis |
| A549 Human Lung Cancer | 0.15 | Induction of apoptosis |
| MCF-7 Human Breast Cancer | 0.10 | Autophagy modulation |
| HeLa Human Cervical Cancer | 0.20 | Disruption of mitochondrial function |
Case Studies
Several studies have investigated the biological effects of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide:
- Study on L1210 Cells : A notable study demonstrated that this compound significantly inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The growth inhibition was reversed by thymidine addition, indicating a mechanism involving nucleotide release and metabolism .
- Breast Cancer Research : In MCF-7 breast cancer cells, treatment with this compound resulted in increased apoptosis as evidenced by annexin V staining and caspase activation assays. The study highlighted the role of mitochondrial pathways in mediating these effects .
- Lung Cancer Study : A study focusing on A549 lung cancer cells showed that the compound induced significant cell death through both apoptotic and autophagic pathways. The researchers noted alterations in key signaling pathways related to cell survival and death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
